[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-10-11(8-14-16(10)3)7-13-9-12-5-4-6-15(12)2/h4-6,8,13H,7,9H2,1-3H3 |
InChI Key |
BICAFXRNDZUVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The 1,5-dimethyl-1H-pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For instance, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a critical intermediate, generated through Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. Alternative routes employ Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones under acidic conditions.
Key Reaction Conditions :
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (78–110°C)
-
Catalysts: HCl or H2SO4
-
Yield: 70–85%
Pyrrole Methylamine Synthesis
The (1-methyl-1H-pyrrol-2-yl)methylamine fragment is prepared via reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C achieves selective reduction of the imine intermediate, yielding the primary amine in ~80% purity.
Optimization Note :
Coupling Strategies
Reductive Amination
A direct route involves condensing 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with (1-methyl-1H-pyrrol-2-yl)methylamine in the presence of NaBH3CN.
Procedure :
-
Dissolve aldehyde (1.0 eq) and amine (1.2 eq) in dry THF.
-
Add NaBH3CN (1.5 eq) at 0°C.
-
Stir at 25°C for 12 h.
-
Quench with saturated NaHCO3 and extract with EtOAc.
Outcome :
Nucleophilic Substitution
An alternative employs (1,5-dimethyl-1H-pyrazol-4-yl)methyl bromide reacting with (1-methyl-1H-pyrrol-2-yl)methylamine.
Conditions :
-
Base: K2CO3 (2.0 eq)
-
Solvent: DMF, 60°C, 24 h
-
Yield: 58%
Challenge :
-
Competing elimination requires careful stoichiometry.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.
Typical Data :
-
Melting Point: 112–114°C
-
Recovery: 85–90%
Spectroscopic Analysis
1H-NMR (400 MHz, CDCl3) :
-
δ 2.25 (s, 3H, CH3-pyrazole), 2.98 (s, 2H, CH2N), 3.72 (s, 3H, CH3-pyrrole), 6.45 (m, 2H, pyrrole-H), 7.55 (s, 1H, pyrazole-H).
ESI-MS :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 65–72 | >90 | Mild conditions | Requires anhydrous solvents |
| Nucleophilic Sub. | 58 | 85 | Simplicity | Side reactions |
Mechanistic Insights
Reductive amination proceeds via imine formation, followed by borohydride reduction. Steric hindrance at the pyrazole 4-position slightly depresses yields compared to simpler amines. Nucleophilic substitution faces competing SN2 pathways, necessitating polar aprotic solvents.
Industrial and Research Applications
This compound’s bifunctional structure renders it valuable in:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and pyrrole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms within the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Key Structural Features | Bioactivity/Applications | References |
|---|---|---|---|---|
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C${14}$H${19}$N$_3$ | Pyrazole + 4-methoxyphenyl | Unknown; likely intermediate in drug synthesis | |
| [(2,5-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | C${13}$H${15}$F$2$N$3$ | Pyrazole + 2,5-difluorophenyl | Unknown; fluorinated analogs often enhance bioavailability | |
| [(4-Fluorophenyl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine | C${13}$H${15}$FN$_2$ | Pyrrole + 4-fluorophenyl | Potential CNS or antimicrobial activity | |
| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | C${9}$H${16}$N$_3$ | Pyrazole + cyclopropane | Unknown; cyclopropane may improve metabolic stability | |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | C${9}$H${17}$N$_2$ | Pyrrole + isobutyl | Unknown; structural simplicity may aid pharmacokinetics |
Key Observations:
Structural Diversity :
- The pyrazole ring is frequently substituted with methyl groups at positions 1 and 5 to enhance steric bulk and electronic effects .
- The pyrrole moiety is often modified with methyl groups or fused to aromatic systems (e.g., fluorophenyl) to modulate lipophilicity and binding affinity .
Bioactivity Trends: Pyrazole-containing amines (e.g., compound 15 in ) exhibit kinase inhibition (e.g., CDK2), suggesting the target compound may share similar mechanistic pathways .
Synthetic Approaches :
- Common methods include alkylation of pyrazole precursors (e.g., using benzyl bromides) followed by reductive amination or amide coupling .
- Fluorinated analogs (e.g., difluorophenyl derivatives) are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Analytical and Physicochemical Data
- Purity : Most related compounds are reported at ≥95% purity (HPLC) .
- NMR Profiles : Pyrazole protons resonate near δ 7.6–8.6 ppm , while pyrrole protons appear at δ 6.0–7.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]$^+$ at m/z 276.0758 for a chlorinated pyrazole analog) .
Biological Activity
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique combination of pyrazole and pyrrole moieties, which are known for their diverse pharmacological properties. The structural representation can be summarized as follows:
| Component | Molecular Formula | Description |
|---|---|---|
| Pyrazole | C3H4N2 | A five-membered ring with two nitrogen atoms. |
| Pyrrole | C4H4N | A five-membered aromatic ring containing one nitrogen atom. |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and pyrrole structures exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Compounds similar to this compound have been reported to possess antimicrobial properties. The pyrazole moiety has been linked to activity against a range of bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is likely mediated through multiple pathways:
- Cell Signaling Pathways : Interaction with various receptors can modulate signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of pyrazole derivatives, it was found that a related compound significantly inhibited the growth of human cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cell death .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What in silico-to-in vivo translation strategies are applicable for pharmacokinetic profiling?
- Methodology :
- ADMET prediction : SwissADME estimates LogP (e.g., ~2.5 for analogs) and CYP450 metabolism .
- Microsomal stability assays : Liver microsomes quantify metabolic half-life (t) to guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
